Croconazol

Descripción general

Descripción

Croconazole is an imidazole antifungal compound known for its broad-spectrum activity against various microorganisms. It is primarily used in the treatment of dermatomycoses and candidiasis. Croconazole is typically administered topically and was marketed under the name Pilzcin. it is no longer available in the market .

Aplicaciones Científicas De Investigación

Croconazole has been extensively studied for its antifungal properties. It is used in:

Chemistry: As a model compound for studying imidazole-based antifungals.

Biology: To investigate the mechanisms of fungal infections and resistance.

Medicine: For the treatment of fungal infections, particularly those affecting the skin.

Industry: In the development of topical antifungal formulations .

Análisis Bioquímico

Biochemical Properties

Croconazole plays a significant role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to fungal cell death. Croconazole interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . By binding to this enzyme, Croconazole prevents the conversion of lanosterol to ergosterol, thereby exerting its antifungal effects.

Cellular Effects

Croconazole affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In human cells, Croconazole has been shown to inhibit eicosanoid synthesis in polymorphonuclear leukocytes, which are involved in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits in conditions associated with excessive eicosanoid production.

Molecular Mechanism

At the molecular level, Croconazole exerts its effects by binding to the heme iron of lanosterol 14α-demethylase, inhibiting its activity. This binding prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis . Additionally, Croconazole has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation . This dual mechanism of action contributes to its antifungal and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Croconazole have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that Croconazole can maintain its antifungal activity for extended periods, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and reduced fungal cell viability.

Dosage Effects in Animal Models

The effects of Croconazole vary with different dosages in animal models. At therapeutic doses, Croconazole effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Croconazole is metabolized primarily in the liver, where it undergoes oxidative metabolism by cytochrome P450 enzymes . The primary metabolic pathway involves the hydroxylation of the chlorobenzyl group, followed by conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The involvement of cytochrome P450 enzymes in Croconazole metabolism can lead to drug-drug interactions with other compounds metabolized by the same enzymes.

Transport and Distribution

Croconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. In tissues, Croconazole accumulates in lipid-rich areas, such as cell membranes, where it exerts its antifungal effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of transport proteins.

Subcellular Localization

Within cells, Croconazole localizes primarily to the endoplasmic reticulum and cell membranes . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific cellular compartments. In the endoplasmic reticulum, Croconazole interacts with lanosterol 14α-demethylase, inhibiting ergosterol synthesis. Its accumulation in cell membranes disrupts membrane integrity and function, leading to fungal cell death.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

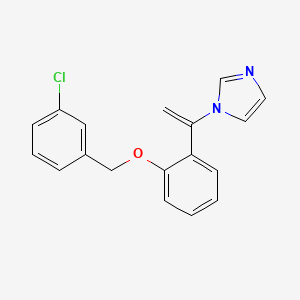

The synthesis of croconazole involves the preparation of 1-(1-{2-[(3-chlorophenyl)methoxy]phenyl}ethenyl)-1H-imidazole. One common method includes the reaction of 3-chlorobenzyl chloride with 2-hydroxyacetophenone to form an intermediate, which is then reacted with imidazole under basic conditions to yield croconazole .

Industrial Production Methods

Industrial production of croconazole typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Croconazole undergoes various chemical reactions, including:

Oxidation: Croconazole can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert croconazole to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of croconazole, such as oxides, reduced forms, and substituted analogues .

Mecanismo De Acción

Croconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system .

Comparación Con Compuestos Similares

Similar Compounds

- Miconazole

- Clotrimazole

- Ketoconazole

- Econazole

Uniqueness

Croconazole is unique due to its specific structure, which provides a broad spectrum of antifungal activity. Compared to other imidazole antifungals, croconazole has shown superior efficacy against certain dermatophytes and Candida species .

Actividad Biológica

Croconazole is an imidazole antifungal agent primarily utilized in dermatological applications. This compound has gained attention due to its broad spectrum of antifungal activity against various pathogens, including dermatophytes, yeasts, and certain bacteria relevant to skin infections. This article provides a detailed overview of the biological activity of croconazole, including its mechanism of action, clinical efficacy, and case studies.

Croconazole's chemical formula is with a molar mass of 310.78 g/mol. Its structural characteristics include an aryl vinyl group attached to the imidazole ring at the N-1 position, which may enhance its antifungal properties compared to other imidazoles and triazoles. The primary mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, leading to cell membrane destabilization and fungal cell death .

Spectrum of Activity

Croconazole exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes its effectiveness against different types of fungi:

| Fungal Pathogen | Activity | Notes |

|---|---|---|

| Dermatophytes | Effective | Commonly treats tinea infections |

| Yeasts | Effective | Particularly against Candida species |

| Dimorphic fungi | Moderate effectiveness | Includes pathogens like Histoplasma spp. |

| Skin-relevant bacteria | Limited effectiveness | Some strains show susceptibility |

Clinical Efficacy

Clinical studies have demonstrated croconazole's efficacy in treating various dermatological fungal infections. Notable findings from several studies are summarized below:

- Treatment of Dermatomycoses : A study involving 277 patients treated with 1% croconazole cream showed significant clinical improvement in conditions such as pityriasis versicolor (94 cases), candidiasis (43 cases), and trichophytosis (140 cases). The overall physician's global efficacy rating was "good" or "very good" in over 90% of cases .

- Tinea Pedis : In a multicenter trial with 132 patients suffering from tinea pedis, croconazole was applied once daily for up to three weeks. Complete cure was achieved in 82.6% of patients in the interdigital space group and 80.4% in other foot sites .

- Case Studies : A case study highlighted the use of croconazole in an immunocompromised patient with severe fungal infection symptoms. The treatment led to significant clinical improvement, showcasing croconazole's potential in high-risk populations .

Tolerability and Side Effects

Croconazole cream has been reported to be well tolerated among patients, with minimal side effects. In the aforementioned studies, only one patient experienced pruritus at the application site . The overall tolerability rate was rated as good or very good in over 90% of cases across different studies .

Future Directions and Research

Ongoing research is exploring croconazole's effectiveness against other fungal species and its potential for combination therapies with other antifungal agents. There is also interest in investigating its applications beyond dermatological uses, particularly in systemic fungal infections .

Propiedades

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPAGCJNPTUGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77174-66-4 (hydrochloride) | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058475 | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77175-51-0 | |

| Record name | Croconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77175-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.